N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications
Cooperative Motion in Amorphous Polymers
Azo Polymers for Reversible Optical Storage
Meng, Natansohn, Barrett, and Rochon (1996) explored azo polymers for reversible optical storage, highlighting the cooperative motion of polar side groups in amorphous polymers. Their study on copolymerization and birefringence in films suggests potential applications in optical data storage and photonics, where such compounds may influence the optical properties of polymers (Meng et al., 1996).
Novel Synthetic Approaches
A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from nitroaryl oxirane derivatives, demonstrating a versatile method for producing oxalamides. This indicates a broad utility in synthesizing complex molecules, potentially including those similar to the specified chemical (Mamedov et al., 2016).
Amino Thiazole Derivatives
Imine-Tautomers of Aminothiazole Derivatives
Phukan and Baruah (2016) explored the intriguing aspects of chemical reactivities of aminothiazole derivatives, shedding light on the potential for these compounds in developing sensors and self-assemblies for environmental monitoring. The study of their reactivity towards various ions and solvents underlines the versatility of thiazole derivatives in chemical sensing and materials science (Phukan & Baruah, 2016).
Environmental Applications
Complete Oxidation of Organic Pollutants
Pignatello and Sun (1995) discussed the complete oxidation of organic pollutants like metolachlor and methyl parathion in water using the photoassisted Fenton reaction. This suggests potential environmental remediation applications of related chemical structures in degrading harmful organic compounds in aquatic systems (Pignatello & Sun, 1995).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids or interact with other targets to exhibit their antimicrobial and anticancer activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which contribute to their bioavailability and therapeutic effects .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-5-3-2-4-6-14)11-12-21-18(25)19(26)23-15-7-9-16(10-8-15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQQHDEBWQUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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